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Aab(1) avermectin -

Aab(1) avermectin

Catalog Number: EVT-8104767
CAS Number:
Molecular Formula: C50H75NO14
Molecular Weight: 914.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Avermectins are classified as macrolide antibiotics and are derived from the fermentation of Streptomyces avermitilis. The compound consists of a complex structure that includes a large lactone ring and sugar moieties, which contribute to its biological activity. Aab(1) avermectin specifically refers to a variant within this family, characterized by distinct structural features that influence its pharmacological properties.

Synthesis Analysis

The synthesis of avermectins involves several key steps, primarily occurring through a polyketide biosynthetic pathway. The process begins with the formation of the avermectin aglycone, catalyzed by polyketide synthases. This is followed by modifications that include glycosylation with specific sugars.

Key Steps in Synthesis

  1. Formation of Avermectin Aglycone:
    • Catalyzed by polyketide synthases, the initial step involves the assembly of acetate and propionate units.
    • The substrate choice (isobutyryl CoA or 2-methylbutyryl CoA) determines whether the resultant aglycone will belong to the A or B series.
  2. Modification:
    • Enzymatic activities such as hydroxylation and cyclization introduce functional groups essential for biological activity.
    • Specific enzymes (e.g., AveE, AveF) play roles in modifying the aglycone to yield various avermectin derivatives.
  3. Glycosylation:
    • Involves the attachment of sugars to the aglycone, significantly influencing solubility and stability.
  4. Chemical Modifications:
    • Various chemical modifications can be performed on the aglycone to enhance properties like solubility without affecting potency.
Molecular Structure Analysis

Aab(1) avermectin features a complex molecular structure characterized by:

  • Macrolide Ring: A large lactone with multiple stereocenters.
  • Sugar Moieties: Attached at specific positions (C-13), contributing to its solubility and biological activity.
  • Functional Groups: Hydroxyl (-OH), keto (=O), and other substituents that play critical roles in its mechanism of action.

Structural Data

  • Molecular formula: C27_{27}H45_{45}O9_{9}
  • Molecular weight: Approximately 625 g/mol
  • Stereochemistry: Multiple chiral centers leading to different stereoisomers, each with distinct biological profiles.
Chemical Reactions Analysis

Aab(1) avermectin undergoes various chemical reactions that enhance or modify its properties:

  1. Hydroxylation: Introduction of hydroxyl groups at specific positions can alter solubility and reactivity.
  2. Oxidation-Reduction Reactions: These reactions can convert functional groups (e.g., converting hydroxyls to ketones).
  3. Glycosylation Reactions: These involve attaching sugar moieties to enhance pharmacokinetic properties.

Reaction Conditions

  • Common solvents include halogenated alkanes and low-carbon ethers.
  • Reactions typically occur under controlled temperatures (0°C to 25°C) and may involve mild oxidizers like pyridinium chlorochromate.
Mechanism of Action

The mechanism of action for Aab(1) avermectin primarily involves:

  • Binding to Glutamate-Gated Chloride Channels: This interaction leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of susceptible organisms.
  • Effects on Neurotransmission: By modulating neurotransmitter release, avermectins disrupt normal nerve function in target pests.

Relevant Data

  • Effective against a wide range of nematodes and arthropods.
  • Demonstrated high selectivity for target organisms due to specific receptor binding.
Physical and Chemical Properties Analysis

Aab(1) avermectin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and dichloromethane; low solubility in water.
  • Stability: Sensitive to light; degradation occurs under UV exposure leading to different isomers.
  • Melting Point: Typically ranges between 150°C to 160°C.

Analytical Techniques

  • High-performance liquid chromatography (HPLC) is commonly used for purity analysis.
  • Nuclear magnetic resonance (NMR) spectroscopy provides insight into molecular structure.
Applications

Aab(1) avermectin has numerous applications across various fields:

  1. Agriculture: Used as an insecticide and acaricide for pest control in crops.
  2. Veterinary Medicine: Effective against internal and external parasites in livestock and pets.
  3. Pharmaceutical Development: Serves as a precursor for synthesizing other important drugs such as ivermectin.

Future Directions

Research continues into modifying avermectins for enhanced efficacy, reduced toxicity, and broader spectrum activity against resistant pest populations.

Biosynthetic Pathways and Genetic Regulation of Aab(1) Avermectin

Gene Cluster Architecture in Streptomyces avermitilis

The biosynthesis of avermectin is governed by an extensive 82 kb gene cluster in Streptomyces avermitilis, comprising 18 open reading frames (ORFs) organized into discrete functional units [5]. This cluster includes four giant polyketide synthase (PKS) genes (aveA1, aveA2, aveA3, aveA4), post-polyketide modification genes (aveE, aveF, aveC, aveD), oleandrose biosynthesis genes (aveBII–BVIII), and a glycosyltransferase gene (aveBI) [3] [5]. Regulatory gene aveR, encoding a Streptomyces antibiotic regulatory protein (SARP), activates transcription of the entire cluster, while orf1 (a putative reductase) and aveS (encoding a cytochrome P450) further fine-tune biosynthesis [1] [5]. The cluster exhibits bidirectional organization, with aveA1–A2 and aveA3–A4 transcribed convergently, flanking the central modification and sugar biosynthesis genes [5]. This compact architecture enables coordinated expression essential for efficient avermectin production.

Table 1: Core Genes in the Avermectin Biosynthetic Cluster

GeneSize (kb)Function
aveA14.1PKS modules 1-2 (loading + extension 1-2)
aveA26.6PKS modules 3-6 (extension 3-6)
aveA35.7PKS modules 7-9 (extension 7-9)
aveA45.1PKS modules 10-12 (extension 10-12 + thioesterase)
aveE1.3P450 monooxygenase (furan ring formation)
aveF1.1Ketoreductase (C5 hydroxylation)
aveBI1.4Glycosyltransferase (oleandrose attachment)
aveBII–BVIII0.8–1.2dTDP-oleandrose biosynthesis
aveR2.5Transcriptional activator (SARP family)

Polyketide Synthase (PKS) Complex Dynamics

Avermectin aglycone assembly involves a type I modular PKS complex with 12 modules distributed across four polypeptides (AVES1–4). This megasynthase incorporates 7 acetate and 5 propionate units through iterative decarboxylative Claisen condensations [2] [5]. Module architecture varies significantly:

  • Starter Unit Selection: Modules 1 (AVES1) utilize broad-specificity acyltransferases accepting isobutyryl-CoA (from valine) or 2-methylbutyryl-CoA (from isoleucine), yielding "a" or "b" series avermectins, respectively [3] [5].
  • Elongation Specificity: Modules contain variable domain compositions (KR, DH, ER) that determine β-carbon processing. For example, Module 2 lacks reductive domains, producing a ketone at C5, while Module 7 contains a full KR-DH-ER triad generating a saturated C15–C16 bond [5].
  • Chain Termination: The C-terminal thioesterase (TE) domain of AVES4 catalyzes macrocyclization via a serine-dependent nucleophilic attack, forming the 16-membered lactone [5] [10].

Inter-subunit docking domains (DDs) enforce precise assembly line progression. Type 1a/1b α-helical complexes at AVES1/AVES2 and AVES3/AVES4 interfaces ensure efficient intermodular chain transfer [10]. Disrupting DDs reduces titers by >90%, underscoring their role in complex dynamics [10].

Table 2: Key Modules in Avermectin PKS Assembly Line

Module (Polypeptide)DomainsSubstrate Incorporatedβ-Carbon ProcessingProduct Modifications
1 (AVES1)AT-ACP-KSIsobutyryl-CoA / 2-methylbutyryl-CoANoneStarter unit differentiation (a vs b series)
2 (AVES1)AT-KR-DH-ACP-KSMalonyl-CoAFull reduction (KR-DH)Methyl branch at C2
5 (AVES2)AT-ER-KR-ACP-KSMethylmalonyl-CoAKR onlyHydroxy group at C13
12 (AVES4)AT-ACP-TEMethylmalonyl-CoANoneMacrocyclization via TE domain

Enzymatic Modifications of Avermectin Aglycone

Post-PKS modifications transform the nascent polyketide chain into bioactive avermectin:

  • Oxidative Cyclization: The cytochrome P450 AveE catalyzes furan ring formation between C6–C8a via stereospecific C6 hydroxylation followed by dehydration, generating the pentacyclic system [3] [5].
  • Ketoreduction: AveF, a NADPH-dependent ketoreductase, reduces the C5 keto group to a hydroxyl, establishing the C5–C6 dihydroxy motif critical for anthelmintic activity [3] [5].
  • C25 Methylation: AveD (S-adenosylmethionine-dependent methyltransferase) methylates C25, differentiating "1" (methylated) from "2" (unmethylated) series [5].
  • Glycosylation: AveBI attaches L-oleandrose (synthesized by AveBII–BVIII) to the C13 hydroxyl. The disaccharide is added sequentially, with C4"–O-methylation occurring prior to transfer [5] [6].

These steps exhibit strict order: furan cyclization precedes glycosylation, as uncyclized aglycones fail to serve as glycosyltransferase substrates [5].

Role of Cytochrome P450 Monooxygenases in Structural Diversification

Beyond AveE, cytochrome P450s drive structural diversification in avermectins:

  • C5 Hydroxyl Diversification: While AveF primarily reduces C5, alternative P450s (e.g., CYP107 family) can generate 5-oxo derivatives under specific conditions [4] [6].
  • Sugar Tailoring: Heterologous P450s like Ema1–17 (from Streptomyces spp.) regioselectively oxidize the C4" hydroxyl of oleandrose to a ketone, yielding 4"-oxo-avermectin B1a—a key intermediate for semisynthetic emamectin benzoate [6]. These enzymes exhibit kcat values of 0.8–4.2 min⁻¹ and Km of 12–45 μM for avermectin B1a [6].
  • Evolutionary Plasticity: Streptomyces P450s show remarkable substrate promiscuity. CYP392A16 from mites metabolizes abamectin via C4" oxidation, demonstrating functional convergence with bacterial Ema P450s despite sequence divergence [9].

Table 3: Cytochrome P450 Enzymes in Avermectin Diversification

EnzymeSourceReaction CatalyzedBiological RoleBiotechnological Application
AveE (CYP107W1)S. avermitilisC6 hydroxylation → furan ring formationEssential for pentacyclic scaffoldNone
Ema1–17Streptomyces tubercidicusC4" oxidation of oleandrose moietyNatural diversification of sugar unitsProduction of 4"-oxo-avermectin (emamectin precursor)
CYP392A16Tetranychus urticae (mite)C4" oxidation of abamectinAcaricide resistance mechanismResistance marker studies

Properties

Product Name

Aab(1) avermectin

IUPAC Name

N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide

Molecular Formula

C50H75NO14

Molecular Weight

914.1 g/mol

InChI

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+

InChI Key

ZKWQQXZUCOBISE-MQIFAHKHSA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C

Isomeric SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C

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